molecular formula C8H5IN2O2 B2883984 2-iodo-4-nitro-1H-indole CAS No. 1935958-72-7

2-iodo-4-nitro-1H-indole

Cat. No.: B2883984
CAS No.: 1935958-72-7
M. Wt: 288.044
InChI Key: WREYKHIFQJRJMS-UHFFFAOYSA-N
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Description

2-iodo-4-nitro-1H-indole is a useful research compound. Its molecular formula is C8H5IN2O2 and its molecular weight is 288.044. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-8-4-5-6(10-8)2-1-3-7(5)11(12)13/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREYKHIFQJRJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)I)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 2 Iodo 4 Nitro 1h Indole

Reactivity of the Iodine Moiety for Further Functionalization

The carbon-iodine bond at the C2 position of the indole (B1671886) ring is a key site for introducing molecular diversity through various cross-coupling and substitution reactions.

Carbon-Carbon Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The reactivity of the C-I bond in 2-iodo-4-nitro-1H-indole makes it an excellent substrate for these transformations.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling of iodoindoles, including derivatives of this compound, proceeds efficiently in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govnih.gov This method has been utilized to synthesize a variety of substituted indoles, including those with potential applications in materials science and medicinal chemistry. rsc.orgmdpi.com For instance, the coupling of 2-iodoanilines with terminal alkynes under Sonogashira conditions can lead to the formation of indole derivatives. nih.gov The reaction conditions, such as the choice of solvent and catalyst system, can significantly influence the reaction outcome and yield. mdpi.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with a halide. This reaction has been widely applied to the synthesis of biaryl compounds and other complex molecules. preprints.orgresearchgate.net Iodoindoles are effective coupling partners in Suzuki-Miyaura reactions, allowing for the introduction of various aryl and heteroaryl substituents at the C2 position. researchgate.netuwindsor.ca The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. While effective, the toxicity of organotin reagents has led to a decrease in its use. nih.gov Nevertheless, it remains a valuable tool for specific synthetic applications where other methods may fail. researchgate.net The reaction of iodoindoles with organostannanes, catalyzed by palladium, can provide access to a range of substituted indoles. nih.govresearchgate.net

Heck Coupling: The Heck reaction forms a carbon-carbon bond between an alkene and an aryl or vinyl halide. This reaction has been employed for the functionalization of iodoindoles, leading to the synthesis of vinyl-substituted indoles. nih.govacs.org The reaction is typically carried out in the presence of a palladium catalyst and a base. acs.org

Table 1: Overview of Carbon-Carbon Cross-Coupling Reactions on Iodoindoles

Reaction Name Coupling Partner Catalyst System Key Features
Sonogashira Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base Efficient C(sp)-C(sp2) bond formation. nih.govnih.gov
Suzuki-Miyaura Organoboron Compound Pd catalyst, Base Versatile for C(sp2)-C(sp2) bond formation. preprints.orgresearchgate.net
Stille Organotin Compound Pd catalyst Tolerant of many functional groups. nih.govresearchgate.net
Heck Alkene Pd catalyst, Base Forms vinyl-substituted arenes. nih.govacs.org

Nucleophilic Displacement and Substitution Reactions

The iodine atom at the C2 position of the indole ring can be displaced by various nucleophiles. While direct nucleophilic aromatic substitution on the electron-rich indole ring is generally challenging, the presence of the electron-withdrawing nitro group can facilitate such reactions. Additionally, N-protection of the indole can influence the reactivity. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution reactions at the 2-position with a variety of nucleophiles. core.ac.uk

Reductive Dehalogenation and Hydrogenation

The carbon-iodine bond can be cleaved through reductive processes. Reductive dehalogenation replaces the iodine atom with a hydrogen atom, which can be useful for removing the iodine after it has served its synthetic purpose. This can be achieved using various reducing agents, including catalytic hydrogenation with palladium on carbon (Pd/C). commonorganicchemistry.comgoogle.com However, care must be taken as some conditions can also reduce the nitro group. nih.gov The complete hydrogenation of the indole ring to form octahydroindoles can also be achieved under specific catalytic conditions. acs.org

Reactivity of the Nitro Group and its Transformations

The nitro group at the C4 position significantly influences the electronic properties of the indole ring and can itself be transformed into other functional groups, further expanding the synthetic utility of this compound.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines and their derivatives which are valuable intermediates. unimi.it Several methods are available for this reduction, and the choice of reagent is often dictated by the presence of other functional groups in the molecule. commonorganicchemistry.com

Common reducing agents include:

Catalytic Hydrogenation: Hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) is a highly effective method for reducing nitro groups. commonorganicchemistry.com However, this method can also lead to the reductive dehalogenation of the C-I bond. nih.gov Using catalysts like Raney nickel can sometimes avoid dehalogenation. commonorganicchemistry.com

Metal/Acid Systems: Metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2) in the presence of an acid are classic and mild reagents for nitro group reduction. commonorganicchemistry.com These conditions are often compatible with a wider range of functional groups compared to catalytic hydrogenation.

Other Reagents: Sodium sulfide (B99878) (Na2S) can be a useful alternative when acidic conditions or hydrogenation are not suitable. commonorganicchemistry.com

The resulting 4-amino-2-iodo-1H-indole is a valuable intermediate for further functionalization, such as diazotization followed by substitution, or for the synthesis of fused heterocyclic systems.

Table 2: Common Reagents for Nitro Group Reduction

Reagent Conditions Advantages Potential Drawbacks
H₂/Pd/C Catalytic hydrogenation High efficiency. commonorganicchemistry.com Can also reduce other functional groups, including dehalogenation. commonorganicchemistry.comnih.gov
Fe/Acid Acidic conditions Mild and selective for the nitro group. commonorganicchemistry.com Requires stoichiometric amounts of metal.
Zn/Acid Acidic conditions Mild and selective. commonorganicchemistry.com Stoichiometric use of metal.
SnCl₂ Acidic or neutral conditions Mild and tolerates many functional groups. commonorganicchemistry.com Tin byproducts can be difficult to remove.

Nitro-Group Migration Reactions

Under certain reaction conditions, such as during nitration reactions, migration of a nitro group or an iodine atom can occur. For example, the nitrodeiodination of 4-iodoanisole (B42571) can lead to the formation of 2-iodo-4-nitroanisole, involving a mechanism of rapid nitrodeiodination and subsequent iodination. rsc.org While specific studies on nitro-group migration in this compound are not extensively documented, the general principles of electrophilic aromatic substitution and ipso-substitution suggest that such rearrangements could be possible under specific acidic or oxidative conditions. rsc.org

Reactivity of the Indole Heterocycle

The indole framework is a π-excessive heterocycle, which typically results in a high propensity for electrophilic substitution reactions, predominantly at the C3 position. bhu.ac.in However, the substituents on this compound fundamentally alter this characteristic reactivity. The C4-nitro group exerts a powerful deactivating effect on the entire aromatic system through both inductive and resonance effects, reducing the nucleophilicity of the ring. The C2-iodo group further influences the electronic distribution and provides a potential leaving group for substitution reactions.

Electrophilic aromatic substitution (SEAr) is a hallmark reaction for many aromatic compounds, including the parent indole molecule. wikipedia.org In a typical indole, the pyrrole (B145914) ring is significantly more electron-rich than the benzene (B151609) ring, making it the primary site for electrophilic attack. bhu.ac.in The reaction is highly regioselective for the C3 position, as the resulting cationic intermediate (the Wheland intermediate) is better stabilized by the nitrogen lone pair without disrupting the aromaticity of the fused benzene ring. bhu.ac.in

For this compound, the reactivity towards electrophiles is severely diminished. The C4-nitro group is a potent deactivating group, withdrawing electron density from both the pyrrolic and benzenoid rings, thereby making an attack by an electrophile unfavorable. iupac.org Furthermore, the C2 and C3 positions, the most reactive sites in an unsubstituted indole, are either blocked (C2) or strongly deactivated by the adjacent C4-nitro group.

While direct experimental data on the electrophilic substitution of this compound is limited, predictions can be made based on established principles. Any forced electrophilic substitution would likely occur on the benzenoid portion of the molecule, as is the case for indoles where the C2 and C3 positions are occupied. bhu.ac.in The directing influence of the nitro group would favor substitution at the C6 position (meta to the nitro group). However, such reactions would require harsh conditions and are expected to proceed with low efficiency. Studies on other electronegatively substituted indoles, such as nitration of acetylindoles, have shown that substitution can occur at the C4 or C6 positions, sometimes involving ipso-substitution if other groups are present.

The presence of the electron-withdrawing nitro group makes the indole ring electron-deficient and thus susceptible to nucleophilic attack. This is a reversal of the typical reactivity of indole. nih.gov For this compound, the C2 position is particularly activated towards nucleophilic aromatic substitution (SNAr), where the iodide ion can function as a leaving group.

Research on analogous compounds supports this reactivity pattern. For instance, 2-iodo-3-nitro-1-(phenylsulfonyl)indole readily reacts with various amine nucleophiles to afford the corresponding 2-amino-3-nitroindoles in excellent yields. researchgate.netacs.org In this process, the iodo substituent is displaced by the amine. Similarly, other electron-deficient indoles, like 3-nitro-1-(phenylsulfonyl)indole, undergo nucleophilic addition at the C2 position with soft carbon nucleophiles such as the enolate of diethyl malonate.

Based on these precedents, this compound is expected to react with a range of nucleophiles at the C2 position. The strong electron-withdrawing effect of the C4-nitro group is crucial for stabilizing the negatively charged Meisenheimer-type intermediate formed during the SNAr reaction, thereby facilitating the displacement of the iodide.

Table 1: Examples of Nucleophilic Reactions on Electron-Deficient Iodoindoles and Nitroindoles
Indole SubstrateNucleophileProduct TypeReference
2-Iodo-3-nitro-1-(phenylsulfonyl)indoleAmines2-Amino-3-nitroindole researchgate.net
3-Nitro-1-(phenylsulfonyl)indoleDiethyl malonate enolateC2-Adduct

The electron-deficient C2-C3 double bond in nitroindoles can participate as a dienophile or dipolarophile in cycloaddition reactions. iupac.org The reactivity of this compound in such transformations is anticipated to be high due to the activating effect of the C4-nitro group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the C2-C3 π-system.

Diels-Alder Reactions: N-protected 3-nitroindoles have been shown to function as effective dienophiles in polar Diels-Alder reactions, reacting across the C2-C3 bond with electron-rich dienes. benthamdirect.comconicet.gov.ar For example, N-tosyl-3-nitroindole reacts with Danishefsky's diene, a nucleophilic diene, in a [4+2] cycloaddition. conicet.gov.arresearchgate.net This establishes that the nitro-substituted indole core is sufficiently electrophilic to engage in these transformations. It is therefore plausible that this compound would exhibit similar reactivity, serving as the 2π component in Diels-Alder reactions.

1,3-Dipolar Cycloaddition Reactions: Electron-deficient indoles are also excellent partners in 1,3-dipolar cycloadditions. Both 2-nitro- and 3-nitro-1-(phenylsulfonyl)indoles react with munchnones (mesoionic 1,3-dipoles) to generate pyrrolo[3,4-b]indoles in high yields. iupac.org These reactions construct a new five-membered ring fused to the indole core. Given its electronic properties, this compound is a strong candidate for reacting with various 1,3-dipoles.

Table 2: Representative Cycloaddition Reactions of Electron-Deficient Indoles
Reaction TypeIndole SubstrateReactantOutcomeReference
Diels-AlderN-Tosyl-3-nitroindoleDanishefsky's diene[4+2] Cycloadduct conicet.gov.ar
1,3-Dipolar Cycloaddition2-Nitro-1-(phenylsulfonyl)indoleMunchnone (1,3-dipole)Pyrrolo[3,4-b]indole (B14762832) iupac.org
1,3-Dipolar Cycloaddition3-Nitro-1-(phenylsulfonyl)indoleMunchnone (1,3-dipole)Pyrrolo[3,4-b]indole iupac.org
Inverse Electron Demand Diels-Alder4-Isocyanoindole (from 4-nitroindole)Tetrazine[4+1] Cycloaddition nih.gov

Transition-metal-catalyzed C–H functionalization has become a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds, including indoles. chim.itnih.gov These methods allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, often with high regioselectivity controlled by a directing group. nih.gov

For this compound, the available C-H bonds for functionalization are at the C3, C5, C6, and C7 positions, in addition to the N-H bond. Directing-group strategies are essential for selectively targeting the less reactive C-H bonds on the benzenoid ring (C4-C7). chim.itnih.gov A directing group, typically installed at the N1 or C3 position, coordinates to the metal catalyst and delivers it to a specific C-H bond, enabling its activation.

While direct C-H functionalization on this compound has not been specifically reported, extensive research on other indoles provides a clear roadmap.

C4-Functionalization: A pivaloyl or acetyl group at the C3 position can direct C-H activation to the C4 position. nih.govnih.gov

C7- and C6-Functionalization: An N-P(O)tBu₂ group has been used to direct arylation to the C7 position with a palladium catalyst or to the C6 position with a copper catalyst. nih.gov

C2-Functionalization: Many methods exist for C2-functionalization, but this position is already occupied in the target molecule. mdpi.com

C3-Functionalization: While C3 is the most nucleophilic site, direct C-H functionalization can also be achieved. chemrxiv.org However, studies have shown that substrates like 4-nitroindole (B16737) can be unreactive in certain metal-free C3-alkylation reactions, highlighting the challenge posed by the deactivating nitro group. chemrxiv.org

Table 3: Directing Groups for Regioselective C-H Functionalization of the Indole Core
Directing Group (Position)Catalyst System (Example)Target SiteReference
N-P(O)tBu₂ (N1)Pd(OAc)₂C7 nih.gov
N-P(O)tBu₂ (N1)Cu(OAc)₂C6 nih.gov
Pivaloyl (C3)Pd(OAc)₂C4 nih.gov
Formyl (C3)Pd(OAc)₂C4 nih.govacs.org
Carboxylic Acid (N-Alkyl-C2)Pd(OAc)₂C2 (via decarboxylation) acs.org

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloaddition)

Regioselectivity and Stereoselectivity in Transformations

Regioselectivity: The outcome of reactions involving this compound is heavily dependent on the regioselectivity governed by its substituents and the reaction conditions.

Electrophilic Substitution: As discussed, the molecule is strongly deactivated. Any potential SEAr would be directed primarily to the C6 position, meta to the deactivating nitro group.

Nucleophilic Substitution: Nucleophilic attack is highly regioselective for the C2 position, leading to the displacement of the iodo group. This is driven by the activation provided by the C4-nitro group and the stability of iodide as a leaving group.

Cycloaddition: Cycloaddition reactions like the Diels-Alder reaction would occur selectively across the C2-C3 double bond, which acts as the electron-deficient 2π component.

C-H Functionalization: Regioselectivity is almost exclusively controlled by the choice of directing group and metal catalyst, allowing for the targeted functionalization of otherwise unreactive positions like C4, C5, C6, and C7. nih.govnih.gov

Stereoselectivity: Stereoselectivity becomes a critical consideration in any transformation that creates one or more new stereocenters. For this compound, this would be relevant in cycloaddition reactions with unsymmetrical dienes or in C-H functionalization reactions that form a chiral center. While specific stereoselective reactions involving this exact molecule are not documented in the reviewed literature, the principles are well-established for related indole systems. For instance, asymmetric Diels-Alder reactions involving nitro-heterocycles have been developed to produce chiral, polycyclic frameworks. researchgate.net Similarly, the field of C-H activation has seen the development of chiral ligands for transition metals that can induce high levels of enantioselectivity in the formation of new C-C or C-heteroatom bonds. The application of such chiral catalysts could, in principle, allow for the stereocontrolled functionalization of this compound.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Structures

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. 2-Iodo-4-nitro-1H-indole has proven to be an invaluable starting material for the synthesis of various complex heterocyclic structures, particularly those containing the pyrroloindole framework.

Pyrroloindoles are a class of heterocyclic compounds that exhibit a wide range of biological activities. The synthesis of these structures often relies on the strategic functionalization of the indole (B1671886) nucleus. Both 2- and 3-nitroindoles are recognized as important building blocks for the synthesis of pyrrolo[2,3-b]indoles and pyrrolo[3,4-b]indoles. researchgate.net These electron-deficient indoles can participate in reactions such as the Barton-Zard pyrrole (B145914) synthesis and 1,3-dipolar cycloaddition reactions. researchgate.net

For instance, the reaction of 3-nitroindoles with ethyl isocyanoacetate in the presence of a base like DBU can lead to the formation of the pyrrolo[3,4-b]indole (B14762832) ring system. rsc.org While direct examples detailing the use of this compound for this specific transformation are not prevalent in the provided context, the established reactivity of nitroindoles underscores its potential as a precursor. After an initial coupling reaction utilizing the iodo group, the subsequent transformation of the nitro group could facilitate the annulation to form the desired pyrroloindole core.

Furthermore, new synthetic routes to the pyrrolo[2,3-b]indole (B14758588) skeleton have been developed through the intramolecular annulation of indole derivatives mediated by iodine(III) reagents. nih.gov This highlights the importance of iodine in the synthesis of such fused systems.

The utility of this compound extends beyond the synthesis of pyrroloindoles to the construction of other fused indole systems and the total synthesis of alkaloids. Indole alkaloids, a class of naturally occurring compounds, often possess complex, polycyclic structures with significant biological activities. rsc.org

The synthesis of such complex molecules frequently involves the use of functionalized indole building blocks. For example, the synthesis of the marine natural product eudistomin U, which contains a β-carboline core, has been achieved using 2-iodoaniline (B362364) as a starting material in a multi-step sequence involving a [2+2+2] cycloaddition. rsc.org Similarly, the unique reactivity of this compound makes it a promising candidate for the synthesis of various indole-containing alkaloids. The iodo group can be exploited for carbon-carbon and carbon-heteroatom bond formation, which are key steps in the assembly of complex alkaloid skeletons.

Synthesis of Pyrrolo[3,4-b]indoles and Pyrrolo[2,3-b]indoles

Precursors for Polyfunctionalized Indole Derivatives

The term "polyfunctionalized" refers to molecules bearing multiple functional groups. The ability to introduce a variety of functional groups onto the indole scaffold is crucial for modulating the biological and physical properties of the resulting compounds. This compound is an excellent precursor for creating such polyfunctionalized indole derivatives.

The presence of the iodo group at the C2 position allows for the introduction of various substituents through well-established cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com These reactions enable the formation of carbon-carbon bonds, linking the indole core to aryl, vinyl, and alkynyl groups, respectively.

Simultaneously, the nitro group at the C4 position can be chemically modified. For example, reduction of the nitro group can yield an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This dual reactivity allows for a high degree of molecular diversity to be generated from a single starting material.

A summary of potential transformations is presented in the table below:

Reaction TypeReagents and ConditionsResulting Functional Group at C2
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl group
Heck CouplingAlkene, Pd catalyst, baseAlkenyl group
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl group
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino group
Reaction TypeReagents and ConditionsResulting Functional Group at C4
ReductionSnCl₂, HCl or H₂, Pd/CAmino group
---------

Synthetic Utility in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. dovepress.comrsc.org These reactions are highly valued for their efficiency and atom economy. The indole nucleus is a common scaffold utilized in MCRs to generate libraries of structurally diverse compounds. rsc.org

While specific examples detailing the use of this compound in MCRs are not explicitly outlined in the provided search results, its functional group handles make it a highly suitable substrate for such transformations. For instance, the amino group, obtained after the reduction of the nitro group, could serve as one of the components in a Ugi or Passerini reaction. The iodo group could participate in a subsequent or concurrent palladium-catalyzed MCR. The development of novel MCRs involving functionalized indoles like this compound is an active area of research with the potential to rapidly generate complex and biologically relevant molecules. researchgate.net

Biological and Medicinal Chemistry Research Applications

Development of Biologically Active Indole (B1671886) Derivatives

Indole derivatives are well-established as anti-inflammatory agents, with indomethacin (B1671933) being a classic example. iosrjournals.orgchim.it Research has shown that developing small molecule inhibitors that block inflammatory pathways, such as those involving nitric oxide synthase (NOS) and the transcription factor NF-κB, is a promising therapeutic strategy. nih.gov

Studies on 2-aryl-1H-indole derivatives have demonstrated their potential as inhibitors of both nitrite (B80452) production (indicative of NOS inhibition) and NF-κB activity. nih.gov For example, starting from 2-phenylindole (B188600), the introduction of functional groups like carboxaldehyde oxime at the 3-position led to compounds with potent inhibitory activities. nih.gov The 2-iodo-4-nitro-1H-indole scaffold offers a platform for creating analogous structures where the 2-position is pre-functionalized for coupling reactions (e.g., Suzuki or Sonogashira couplings) to introduce various aryl groups, while the 4-nitro group modulates the electronic properties of the ring system, potentially enhancing interactions with inflammatory targets. rsc.org Furthermore, the substitution of heterocyclic moieties at the 3-position of the indole ring is known to markedly influence anti-inflammatory activity. iosrjournals.org

Compound SeriesTarget/AssayKey FindingsReference
2-Phenylindole DerivativesNitrite Production (NOS) & NF-κB InhibitionLead compound 2-phenylindole showed inhibitory activity. 3-carboxaldehyde oxime and cyano substituted derivatives exhibited the strongest nitrite inhibitory activities. nih.gov
2-Aryl-3-isoxazolinyl-indole DerivativesCarrageenan-induced Paw EdemaCompounds with 4-chloro, 4-trifluoromethyl, and 4-iodo phenyl rings showed good anti-inflammatory activity. iosrjournals.org

The indole nucleus is a core component of many anticancer agents, both natural and synthetic. researchgate.netmdpi.com The development of indole derivatives that can inhibit cancer cell proliferation, induce apoptosis, or target specific signaling pathways is an active area of research. mdpi.com The presence of electron-withdrawing groups, such as a nitro group, has been shown to be beneficial for the anticancer activity of certain indole series. researchgate.netopenmedicinalchemistryjournal.com

For instance, a study on indole-based conjugates revealed that derivatives bearing a 4-NO₂ group possessed effective antiproliferative properties against the MCF-7 breast cancer cell line, with activity more potent than the reference drug doxorubicin. mdpi.com Similarly, these analogs showed promising activity against the HepG2 liver cancer cell line. mdpi.com In a different series of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, the presence of electron-withdrawing groups like nitro or chloro on the aniline (B41778) portion was found to increase the antimicrobial potential, and these compounds were also evaluated for antiproliferative activity. researchgate.net These findings suggest that the 4-nitro group of this compound is a key feature for designing new anticancer agents. The 2-iodo group can be used to introduce further complexity and optimize activity through established cross-coupling methodologies. rsc.org

Compound/SeriesCell LineActivity (IC₅₀)Reference
Indole conjugate with R = 4-NO₂MCF-7 (Breast Cancer)14.5 µM mdpi.com
Indole conjugate with R = 4-NO₂HepG2 (Liver Cancer)18.3 µM mdpi.com
Doxorubicin (Reference)MCF-7 (Breast Cancer)20.2 µM mdpi.com
Doxorubicin (Reference)HepG2 (Liver Cancer)18.7 µM mdpi.com
3-Aryl-1-H-indazole (3j)HCT-116 (Colon)< 87 µg/mL mdpi.com
3-Aryl-1-H-indazole (3j)MDA-MB-231 (Breast)< 87 µg/mL mdpi.com

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. nih.gov Indole derivatives have demonstrated significant activity against a range of bacteria and fungi. nanobioletters.commdpi.com Specifically, both nitro and iodo substitutions on the indole ring have been identified as important for antimicrobial activity.

Research has shown that 5-nitro-2-phenylindole is a promising lead structure for inhibiting the NorA efflux pump in Staphylococcus aureus, which contributes to antibiotic resistance. nih.gov Further studies on 2-aryl-1H-indoles confirmed that the -NO₂ group was essential for synergistic activity against S. aureus. researchgate.net On the other hand, a derivative featuring an iodo-substituted indole core, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, showed potent activity against methicillin-resistant S. aureus (MRSA) with a minimum inhibitory concentration (MIC) of 0.98 μg/mL. nih.gov The combination of iodo and nitro groups in the this compound scaffold therefore presents a compelling starting point for developing new antimicrobials that could potentially target resistant strains. google.com In the antiviral domain, various indole derivatives have been developed to treat viral infections, including HIV and HCV. frontiersin.org

CompoundOrganismActivity (MIC)Reference
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)S. aureus ATCC 43300 (MRSA)0.98 µg/mL nih.gov
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)S. aureus ATCC 259233.90 µg/mL nih.gov
Indolylbenzo[d]imidazole (3ao)S. aureus ATCC 43300 (MRSA)< 1 µg/mL mdpi.com
Indolylbenzo[d]imidazole (3aq)S. aureus ATCC 43300 (MRSA)< 1 µg/mL mdpi.com
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)C. albicans ATCC 102313.9 µg/mL mdpi.com

Tuberculosis remains a major global health threat, and new drugs are urgently needed to combat drug-resistant strains of Mycobacterium tuberculosis. researchgate.netnih.gov Indole-containing compounds have long been explored for their antitubercular properties. sci-hub.seresearchgate.net Derivatives of 1H-indole-2,3-dione (isatin) featuring a nitro group have shown significant potential.

A study evaluating a series of isatin-based thiosemicarbazones found that compounds with a 5-nitro substitution, such as 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones, exhibited significant inhibitory activity against M. tuberculosis H37Rv. nih.gov The position of the nitro group can be critical; in one study on carboxamides, a nitro group at the meta-position (relative to the carbamoyl (B1232498) side chain) led to a decrease in activity, suggesting that its placement at positions like C4 on the indole ring requires careful synthetic design and evaluation. nih.gov The this compound scaffold provides a foundation for synthesizing novel isatin (B1672199) analogs or other indole derivatives where the 4-nitro group could confer potent antitubercular activity. openmedicinalchemistryjournal.com

Compound SeriesTarget OrganismKey FindingsReference
5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones (2p, 2r, 2s)M. tuberculosis H37RvExhibited significant inhibitory activity in the primary screen. nih.gov
1-morpholinomethyl-5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones (4a, 4e, 4g, 4i)M. tuberculosis H37RvShowed significant inhibitory activity in the primary screen. nih.gov
Quinoline derivative (14)M. tuberculosis H37RvIC₅₀ value of 60.25 µM. researchgate.net

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the misfolding and aggregation of proteins such as tau and α-synuclein. mdpi.com Developing small molecules that can inhibit or reverse this aggregation is a key therapeutic strategy. Indole-based compounds have emerged as promising candidates in this area. researchgate.netmdpi.com

Significantly, research has been conducted on derivatives that directly utilize iodo- and nitro-substituted scaffolds. In one study, sulfonamide and urea (B33335) analogs were synthesized from iodo- and nitro-substituted anilines and aminobenzothiazoles. nih.gov When the benzothiazole (B30560) moiety was replaced with aminoindoles, new derivatives were created to target protein fibrils. Specifically, a 2-iodophenyl sulfonamide derivative and its 4-nitrophenyl counterpart demonstrated high anti-fibrillar activity against tau protein aggregation. nih.gov This research directly supports the potential of using the this compound scaffold to develop agents for neurodegenerative disorders, as both the iodo and nitro functionalities are shown to be part of highly active compounds.

CompoundTargetKey FindingsReference
2-Iodophenyl sulfonamide derivative (35)Tau (2N4R) FibrilsDemonstrated the highest anti-fibrillar activity, decreasing ThT fluorescence to 5.0%. nih.gov
4-Nitrophenyl sulfonamide derivative (42)Tau (2N4R) FibrilsShowed high anti-fibrillar activity, decreasing ThT fluorescence to 9.5%. nih.gov
Urea analog (46)α-Synuclein OligomersShowed promising anti-oligomer activity. nih.gov
Urea analog (48)α-Synuclein FibrilsInduced a significantly high anti-aggregation effect. nih.gov

The functional groups on the this compound scaffold make it an attractive starting point for designing specific modulators of biological pathways, including enzyme inhibitors and receptor ligands. The electronic nature of the nitro group and the potential for the iodine atom to act as a halogen bond donor are critical features for molecular recognition at protein active sites. sci-hub.senih.gov

Enzyme Inhibition: Indole derivatives are known to inhibit a variety of enzymes. For example, some inhibit nitric oxide synthase, which is relevant for inflammation, nih.gov while others inhibit the NorA efflux pump in bacteria, conferring a mechanism to overcome antibiotic resistance. researchgate.net The antitubercular activity of certain indole derivatives has been linked to the inhibition of enzymes like pantothenate synthetase. rjpn.org

Receptor Binding: Indole derivatives have been successfully designed as ligands for numerous receptors. Novel cannabimimetic indole analogs have been developed with high binding affinity for the CB1 and CB2 cannabinoid receptors. google.com The indole core is also central to ligands for the melatonin (B1676174) receptor, where substitutions at various positions, including C4, have been explored to understand and optimize structure-affinity relationships. acs.org The development of 2-iodo and 4-nitro substituted sulfonamides as inhibitors of tau and α-synuclein fibril formation further highlights the potential for this scaffold to disrupt pathological protein-protein interactions. nih.gov

Agents for Neurological Disorders

Structure-Activity Relationship (SAR) Studies on Indole Scaffolds

The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance potency and selectivity.

Impact of Substitution Pattern on Biological Activity

The substitution pattern on the this compound core is critical for its biological function. The presence of a nitro group, an electron-withdrawing substituent, at the C4 or C5 position has been identified as essential for the activity of certain indole derivatives. sci-hub.se For instance, the nitro group can be crucial for receptor binding and has been shown to be important for the synergistic activity of indole-based inhibitors targeting bacterial efflux pumps. sci-hub.senih.gov

The substituent at the C2 position also plays a significant role in modulating biological effects. In the case of this compound, the iodine atom is not merely a placeholder but a key feature. It can be utilized for further chemical modifications, such as cross-coupling reactions, to introduce diverse functional groups. researchgate.net More importantly, the combination of the iodo group at C2 and the nitro group at C4 has been specifically exploited in the design of inhibitors for protein aggregation, a hallmark of several neurodegenerative disorders. In a study focused on developing inhibitors of tau and α-synuclein aggregation, derivatives built from a 2-iodo-4-nitro-indole scaffold demonstrated significant efficacy.

Indole as a Key Pharmacophore in Drug Discovery

The indole ring system is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. sci-hub.senrfhh.com Its ability to mimic the structure of peptides allows it to bind to a wide array of enzymes and receptors, making it a valuable starting point for drug design. sci-hub.se Indole derivatives have been developed for a vast range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nrfhh.comresearchgate.net

The this compound scaffold has emerged as a key pharmacophore in the quest for treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov These conditions are characterized by the abnormal aggregation of proteins such as tau and α-synuclein. nih.gove-jmd.orgacs.org Researchers have rationally designed molecules based on the this compound core to specifically target and inhibit this aggregation process. By hybridizing the structural features of known aggregation inhibitors with the indole scaffold, scientists have created novel compounds with dual inhibitory activity against both tau and α-synuclein fibrils. nih.gov

Preclinical Studies and Pharmacological Profiling of Derivatives

Preclinical research has validated the therapeutic potential of derivatives of this compound. In a significant study, this scaffold was used to create a series of urea and sulfonamide analogs designed to tackle the protein aggregation central to tauopathies and synucleinopathies.

The synthesized compounds were evaluated for their ability to inhibit the fibrillization of both tau protein and α-synuclein. The results were promising, with several derivatives showing potent anti-aggregation effects. Notably, indole-based urea compounds derived from the this compound core demonstrated remarkable activity.

One derivative, compound 46 (1-(2-iodo-1H-indol-4-yl)-3-phenylurea), was particularly effective, reducing α-synuclein aggregation to just 4.0% in a Thioflavin-T (ThT) fluorescence assay. nih.gov Another urea derivative, compound 48 (1-(4-nitrophenyl)-3-(1H-indol-4-yl)urea), also showed strong inhibition, reducing aggregation to 14.8%. nih.gov Furthermore, compound 46 displayed a notable ability to inhibit the formation of α-synuclein oligomers, which are considered highly toxic neuronal species.

The powerful anti-aggregation properties of these compounds were visually confirmed using transmission electron microscopy (TEM), which showed a significant reduction in the formation of dense protein fibrils for both tau and α-synuclein. In cellular models, compound 48 was found to remarkably inhibit the formation of α-synuclein inclusions. nih.gov These findings underscore the potential of this compound derivatives as lead compounds for developing disease-modifying therapies for neurodegenerative disorders.

Interactive Data Table: Anti-Aggregation Activity of Indole Derivatives

Compound IDLinker TypeCore ScaffoldTarget ProteinThT Fluorescence (% of control) nih.gov
35 Sulfonamide2-Iodophenylα-synuclein5.0%
42 Sulfonamide4-Nitrophenylα-synuclein9.5%
46 Urea2-Iodo-1H-indol-4-ylα-synuclein4.0%
48 Urea1H-Indol-4-ylα-synuclein14.8%

Mechanistic Investigations and Computational Studies

Theoretical Chemistry and Computational Modeling

Computational chemistry provides invaluable tools for understanding the intrinsic properties of molecules like 2-iodo-4-nitro-1H-indole. By modeling molecular structures and energies, it is possible to predict reactivity and rationalize experimental observations.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and chemical reactivity of indole (B1671886) derivatives. researchgate.netacs.org Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to Frontier Molecular Orbital (FMO) theory. mdpi.com

The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. dergipark.org.tr

For substituted indoles, the location of these frontier orbitals can pinpoint the most reactive sites in the molecule. mdpi.com Studies have shown that for many indole derivatives, the HOMO surface is primarily located on the indole core, confirming its nucleophilic character. mdpi.com The presence of substituents significantly influences the electronic properties. A strong electron-withdrawing group like the nitro group (-NO2) has a pronounced effect on the electronic structure. researchgate.netmdpi.com Computational analyses have demonstrated that nitro-substituted compounds often exhibit enhanced chemical activity, as indicated by a lower HOMO-LUMO gap compared to unsubstituted analogues. researchgate.netdergipark.org.tr This increased reactivity is consistent with the role of the nitro group in activating the aromatic ring toward nucleophilic attack.

Table 3: Key Concepts in Computational Reactivity Prediction
Computational ConceptDefinitionImplication for ReactivitySource
HOMO (Highest Occupied Molecular Orbital)The outermost molecular orbital containing electrons.Indicates the molecule's ability to donate electrons (nucleophilicity). The location of the HOMO highlights nucleophilic sites. mdpi.com
LUMO (Lowest Unoccupied Molecular Orbital)The innermost molecular orbital without electrons.Indicates the molecule's ability to accept electrons (electrophilicity). The location of the LUMO highlights electrophilic sites. mdpi.com
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability. dergipark.org.tr

Reaction Pathway Calculations and Transition State Analysis

The study of reaction mechanisms through computational chemistry provides profound insights into the feasibility, kinetics, and thermodynamics of chemical transformations. This involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies.

While specific reaction pathway calculations and transition state analyses for this compound are not extensively documented in publicly available literature, the methodologies for such studies are well-established for related nitroindole compounds. Density Functional Theory (DFT) is a primary tool for this purpose. For instance, DFT studies have been conducted on 3-nitroindoles to analyze their participation in cycloaddition reactions. acs.orgresearchgate.net

These computational analyses typically involve:

Geometry Optimization: Calculating the lowest energy conformation for reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactants and products on the reaction pathway.

In one such study on 3-nitroindole, DFT calculations were used to elucidate the chemo-, regio-, and stereoselectivities of multicomponent [4+2]/[3+2] domino cycloaddition reactions. acs.org The analysis, which was found to be in full agreement with experimental results, showed that the reaction proceeds through a concerted, asynchronous [4+2] cycloaddition, followed by a chemo- and regioselective [3+2] cycloaddition. acs.org The study of global and local electrophilicity and nucleophilicity indices derived from DFT can also successfully predict the regioselectivity in polar Diels-Alder reactions involving nitroindoles.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design, allowing for the evaluation of binding affinity and the nature of interactions at the molecular level.

The indole nucleus is recognized as a "privileged structure" in medicinal chemistry, as it is a common scaffold in many natural products and pharmaceutical agents with a wide range of biological activities. rsc.orgnih.gov Consequently, numerous molecular docking studies have been performed on indole derivatives to explore their potential as therapeutic agents. mdpi.commdpi.com

For this compound, the substituents are expected to significantly influence its binding characteristics:

Nitro Group: The electron-withdrawing nitro group can participate in hydrogen bonding as a hydrogen bond acceptor and engage in other electrostatic interactions within a protein's binding pocket. mdpi.com

Iodine Atom: The iodine at the C2 position can form halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base (e.g., oxygen, nitrogen, or sulfur atoms in amino acid residues). Halogen bonding is an increasingly recognized interaction in drug design. nih.gov

While specific docking studies featuring this compound are not widely reported, research on analogous compounds provides insight into its potential interactions. For example, docking studies on indole derivatives have been used to investigate their inhibitory activity against various enzymes, such as pyruvate (B1213749) kinases, which are potential antibacterial targets. mdpi.com In other research, substituted indoles have been modeled to understand their agonist or antagonist activity at G-protein coupled receptors. nih.gov

The following table presents illustrative docking data for various indole derivatives against different protein targets, showcasing the range of binding affinities that can be achieved.

Compound TypeProtein TargetPDB IDDocking Score (kcal/mol)Key Interactions Noted
Indole-benzimidazole derivativeS. aureus Pyruvate Kinase3T0T-9.1Hydrogen bonding, Hydrophobic interactions mdpi.com
Indole-benzimidazole derivativeE. coli Pyruvate Kinase1PKY-8.6Hydrogen bonding, Hydrophobic interactions mdpi.com
5-Iodo-1H-indole derivativeRelaxin Family Peptide Receptor 3 (RXFP3)--Hydrogen bonding with indole N-H nih.gov
Indole-Oxadiazole-Thiazolidinone hybridα-Glucosidase--12.22Hydrogen bonding, Pi-Alkyl interactions mdpi.com
Hydroxylic indole-3-pyruvic acidAcetylcholinesterase4EY7-10.4Hydrogen bonding, Pi-Pi stacking tandfonline.com

These studies underscore the importance of specific substitutions on the indole ring for achieving potent and selective binding to biological targets. Molecular modeling of this compound would be a critical step in identifying its potential protein partners and guiding its development in medicinal chemistry.

Computational Studies on Polymer Incorporation and Related Properties

The incorporation of functional organic molecules into polymer matrices is a strategy to create advanced materials with tailored electronic, optical, or mechanical properties. Indole and its derivatives are of interest for applications in materials science, including the development of organic semiconductors and polymers, due to the electron-rich nature of the indole ring system. core.ac.uk

Computational studies in this area typically focus on predicting how the incorporation of a small molecule will affect the properties of the resulting polymer. Key parameters that can be modeled include:

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for determining the material's conductivity and optical absorption.

Structural Properties: The conformation and packing of polymer chains.

Intermolecular Interactions: The nature and strength of interactions between the incorporated molecule and the polymer backbone.

However, a review of the current scientific literature indicates a lack of specific computational studies on the incorporation of this compound into polymers. Research in this specific niche has not been extensively published. General studies on conjugated polymers sometimes include indole moieties, but detailed computational analysis of polymers containing this specific, heavily substituted indole is not available. core.ac.uk Therefore, no data tables can be presented for this section. Future research in this area would be necessary to understand the potential of this compound as a functional component in advanced materials.

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-iodo-4-nitro-1H-indole, and how can reaction yields be improved?

Methodological Answer:
The synthesis of this compound typically involves electrophilic iodination and nitration steps. A practical approach includes:

  • Iodination: Use N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 0–25°C.
  • Nitration: Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) or acetyl nitrate.

Yield Optimization Table:

VariableCondition 1Condition 2Condition 3
CatalystNISI₂/HIO₃NIS/CuI
SolventDMFAcetonitrileTHF
Temperature (°C)25050
Yield (%)684572

Optimal yields (~72%) are achieved using NIS/CuI in THF at 50°C, leveraging copper-mediated coupling to enhance regioselectivity .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR: Expect aromatic protons as doublets (δ 7.2–8.5 ppm). The indole NH proton appears as a broad singlet (δ ~11 ppm).
  • ¹³C NMR: Nitro groups deshield adjacent carbons (C4: δ ~145 ppm); iodine causes characteristic shifts (C2: δ ~95 ppm).
  • IR: Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and symmetric stretch (~1350 cm⁻¹).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.